

ENPP-1-IN-15 and its Effect on Innate Immunity: A Technical Guide

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Compound of Interest

Compound Name: *Enpp-1-IN-15*

Cat. No.: *B15572963*

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Disclaimer: As of late 2025, specific public information regarding a compound designated "**ENPP-1-IN-15**" is not available in the scientific literature. This guide will, therefore, detail the mechanism of action of potent and selective ENPP1 inhibitors based on publicly available scientific literature for representative compounds. The principles, pathways, experimental protocols, and data presented are illustrative of how a compound like **ENPP-1-IN-15** would be characterized and its mechanism of action understood.

Executive Summary

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has been identified as a critical innate immune checkpoint that negatively regulates the stimulator of interferon genes (STING) pathway.^{[1][2]} By hydrolyzing the STING ligand, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP), ENPP1 suppresses antitumor immunity.^{[2][3]} Furthermore, its hydrolysis of ATP contributes to an immunosuppressive tumor microenvironment through the production of adenosine.^{[2][4][5]} Small molecule inhibitors of ENPP1 are designed to block these activities, thereby restoring STING-mediated immune responses. This document provides a comprehensive overview of the mechanism of action of ENPP1 inhibitors, detailing the underlying signaling pathways, quantitative data from representative molecules, and the experimental protocols used for their characterization.

The Role of ENPP1 in the cGAS-STING Pathway

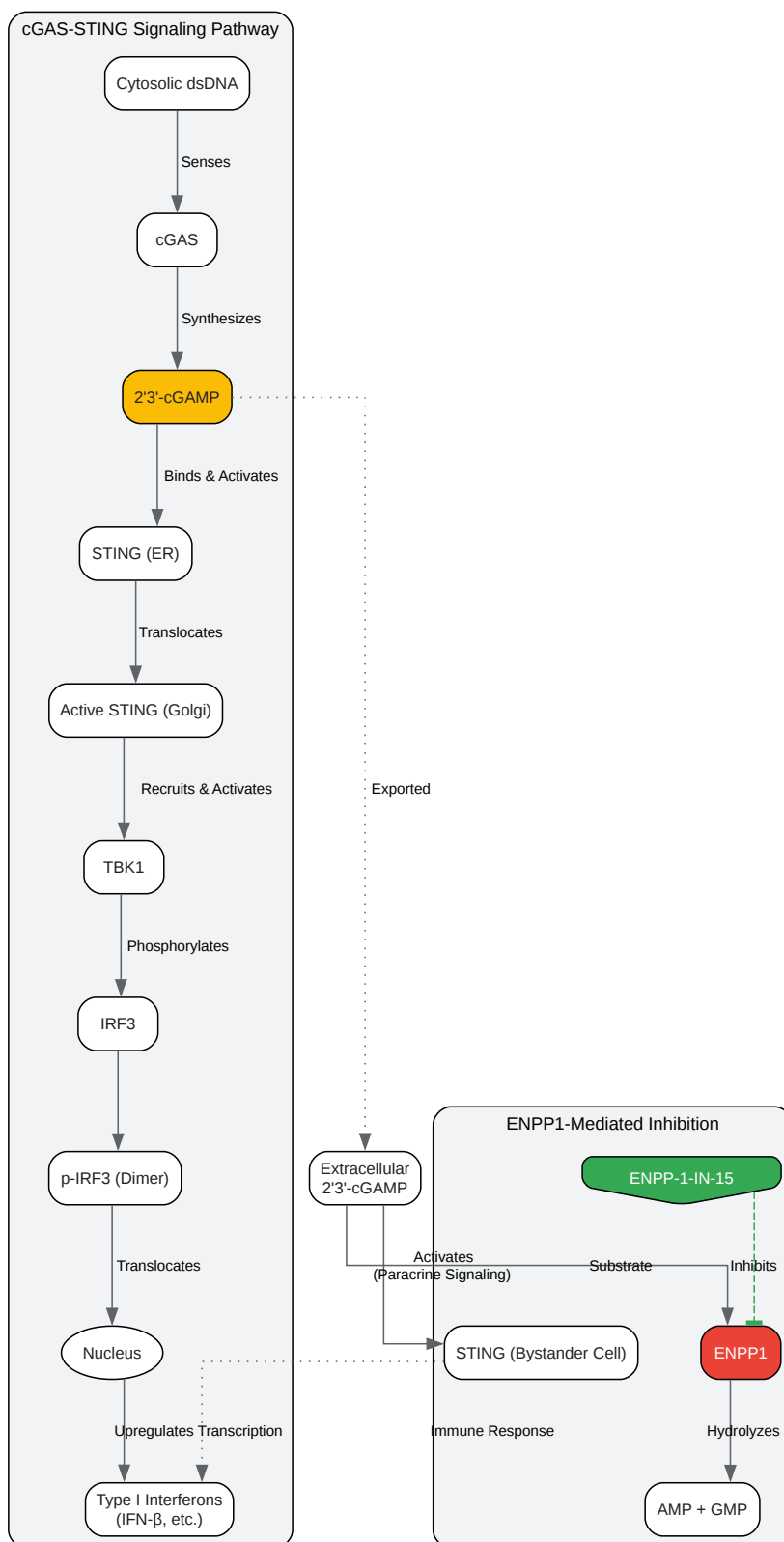
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a fundamental component of the innate immune system, tasked with detecting cytosolic double-stranded DNA (dsDNA), a key

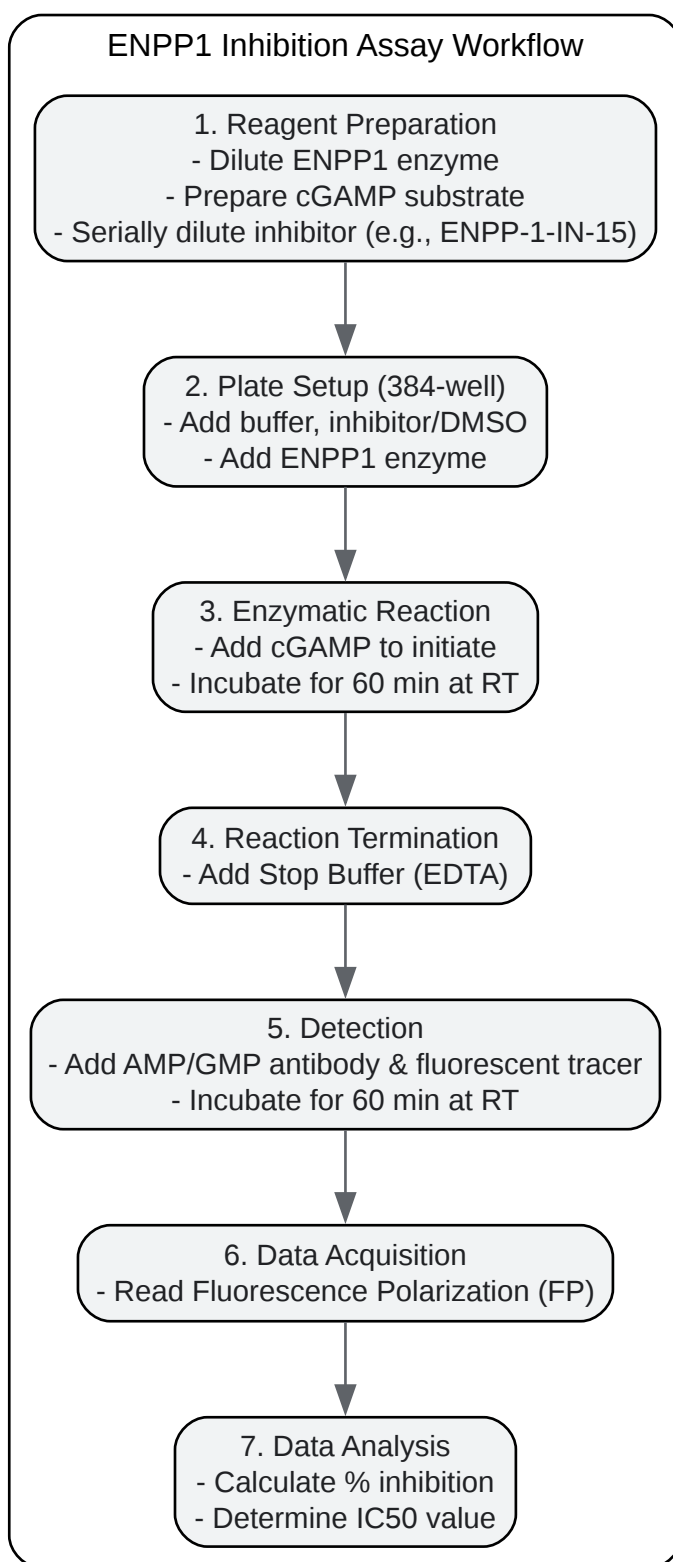
indicator of viral or bacterial infection, as well as cellular damage and the genomic instability characteristic of cancer cells.[6]

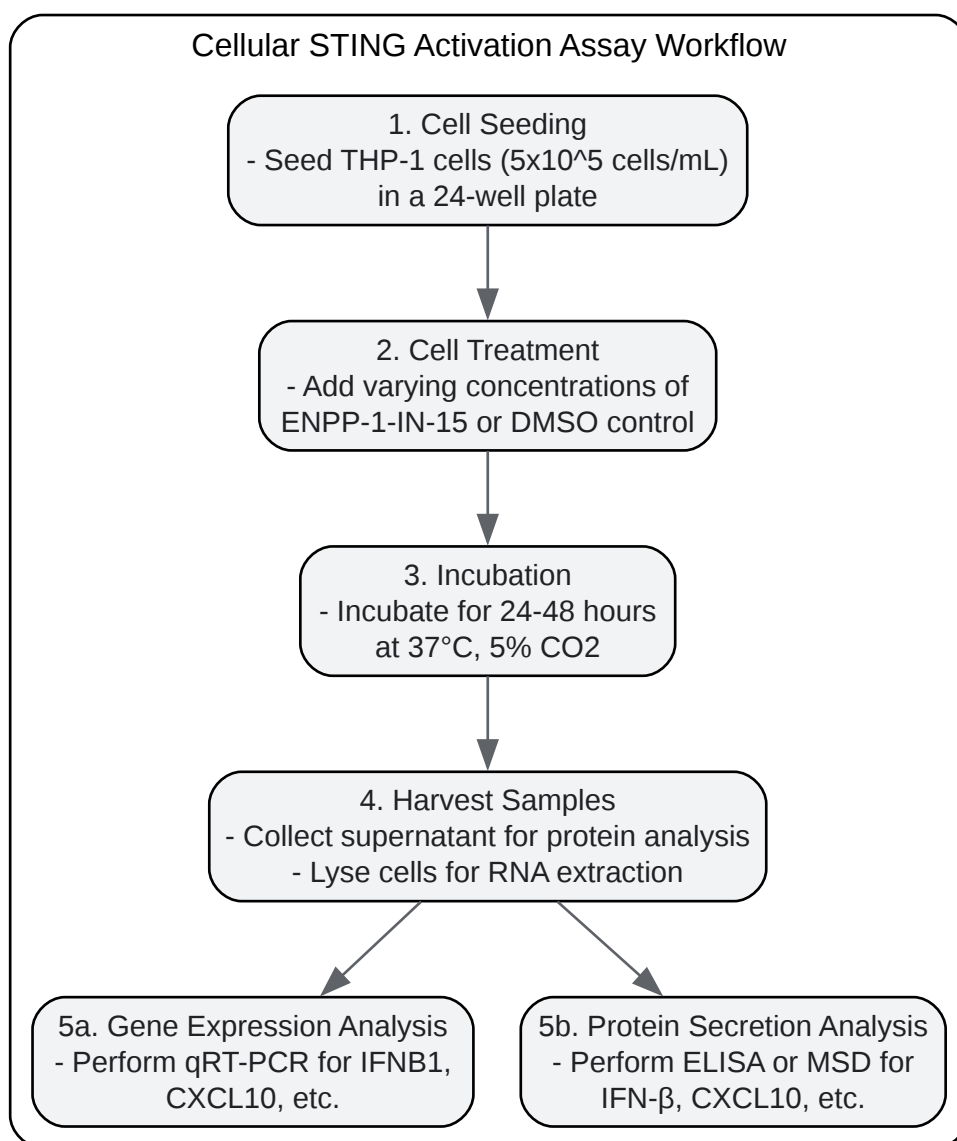
Pathway Activation:

- cGAS Activation: Cytosolic dsDNA binds to and activates cGAS.[3]
- cGAMP Synthesis: Activated cGAS synthesizes the second messenger 2'3'-cGAMP from ATP and GTP.[7]
- STING Activation: cGAMP binds to STING, a protein located on the endoplasmic reticulum (ER) membrane.[3] This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[8][9]
- Downstream Signaling: At the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[8] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[3]
- Immune Response: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines.[8][9] This cytokine release orchestrates a robust anti-tumor and anti-viral immune response.[1]

ENPP1 acts as a crucial negative regulator of this pathway. As a type II transmembrane glycoprotein, ENPP1's catalytic domain faces the extracellular space.[10] It is the primary enzyme responsible for hydrolyzing extracellular 2'3'-cGAMP, effectively dampening the paracrine signaling that would otherwise activate the STING pathway in neighboring immune cells within the tumor microenvironment.[1][4] This function makes ENPP1 a significant factor in tumor immune evasion.[5]







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